2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Description
2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a thiazole-containing carboxylic acid derivative. Its structure features a thiazole ring substituted with a methyl group at the 4-position and a branched propanoic acid group with a methyl substituent at the α-carbon (2-position).
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-4-12-6(9-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11) |
InChI Key |
AFXOTSUBCJEFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the reaction of 4-methyl-1,3-thiazole with a suitable alkylating agent. One common method is the alkylation of 4-methyl-1,3-thiazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and alkyl substituents undergo oxidation under controlled conditions.
Key reactions:
-
Thiazole ring oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid generates sulfoxide derivatives.
-
Side-chain oxidation: The α-methyl group adjacent to the carboxylic acid can be oxidized to a ketone using KMnO₄ under acidic conditions .
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitutions.
Key reactions:
-
Esterification: Reaction with ethanol in the presence of H₂SO₄ yields ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate.
-
Amide formation: Coupling with benzylamine using EDCl/HOBt produces the corresponding amide.
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl ester synthesis | EtOH, H₂SO₄, reflux, 8h | Ethyl ester derivative | 85–90 |
| Amide coupling | EDCl, HOBt, DMF, rt, 24h | N-Benzylamide derivative | 70–75 |
Reduction Reactions
The thiazole ring can be partially reduced under specific conditions.
Key reactions:
-
Catalytic hydrogenation: Using Pd/C and H₂ (1 atm) in methanol reduces the thiazole to a dihydrothiazole derivative.
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Thiazole hydrogenation | 10% Pd/C, H₂, MeOH, 25°C, 12h | Dihydrothiazole derivative | 60–65 |
Substitution Reactions
Electrophilic substitution occurs preferentially at the thiazole ring’s 5-position due to electronic directing effects .
Key reactions:
-
Halogenation: Bromination with Br₂ in CHCl₃ yields 5-bromo-4-methyl-1,3-thiazol-2-yl derivative.
-
Nitration: Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-position .
Decarboxylation and Thermal Stability
The carboxylic acid group undergoes decarboxylation at elevated temperatures.
Key reaction:
-
Thermal decarboxylation: Heating above 200°C in toluene releases CO₂, forming 2-(4-methyl-1,3-thiazol-2-yl)propane.
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Decarboxylation | Toluene, 210°C, 6h | 2-(4-Methyl-1,3-thiazol-2-yl)propane | 90–95 |
Biological Activity Correlations
Derivatives of this compound exhibit structure-dependent bioactivity. For example:
-
Ester derivatives show enhanced membrane permeability in antimicrobial assays.
-
Sulfoxide derivatives demonstrate moderate inhibitory activity against COX-2 .
Stability and Reactivity Insights
-
pH-dependent stability: The compound is stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8 due to deprotonation of the carboxylic acid .
-
Solvent effects: Reactions in polar aprotic solvents (e.g., DMF) favor substitution at the thiazole ring, while nonpolar solvents enhance decarboxylation.
Scientific Research Applications
2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for studying biological interactions and developing new drugs.
Industry: The compound is used in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s anti-inflammatory properties are thought to involve the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole derivatives with propanoic acid moieties exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid with analogous compounds reported in the literature.
Structural and Functional Group Variations
Physicochemical Properties
Biological Activity
2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS No. 1508358-01-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₁₁NO₂S
- Molecular Weight : 185.24 g/mol
- CAS Number : 1508358-01-7
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid. Its efficacy against various pathogens has been evaluated through Minimum Inhibitory Concentration (MIC) assays.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
The compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and other fungal strains .
The exact mechanism by which 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid exerts its antimicrobial effects is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Study on Antimycobacterial Activity
A study published in a peer-reviewed journal evaluated the antimycobacterial potential of various thiazole derivatives, including 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid. The results indicated that this compound exhibited significant activity against Mycobacterium tuberculosis, with MIC values comparable to standard treatments .
Synergistic Effects
Research has also explored the synergistic effects of combining this compound with other antimicrobial agents. For instance, combinations with sulfonamide derivatives showed enhanced efficacy against resistant strains of bacteria . This suggests potential for developing combination therapies that could be more effective than monotherapy.
Safety and Toxicity
Safety data for 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid is limited but indicates that it should be handled with care due to potential irritant properties . Further toxicological studies are necessary to fully understand its safety profile.
Q & A
Q. What are the standard synthetic routes for 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid derivatives?
The compound and its analogs are typically synthesized via reflux reactions of thioureido acids with reagents like chloroacetone or bromoacetophenone in dry acetone. Sodium acetate is added post-reaction to neutralize acids, followed by recrystallization using solvents like methanol or propanol. Structural variations are achieved by substituting aromatic aldehydes (e.g., cinnamoyl or fluorophenyl groups) to modify the thiazole ring .
Q. How is structural characterization performed for these compounds?
Characterization relies on 1H/13C NMR to confirm proton/carbon environments (e.g., thiazole ring protons at δ 6.10–7.86 ppm), IR spectroscopy for functional groups (e.g., carbonyl stretches at 1715 cm⁻¹), and elemental analysis to validate purity (>95%). Mass spectrometry (MS) further corroborates molecular weights .
Q. What analytical techniques ensure compound purity?
High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Elemental analysis (%C, %H, %N) with <0.4% deviation from theoretical values confirms compositional integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiazole derivatives?
Yields (44–60%) depend on molar ratios (e.g., 1:1.2 thioureido acid to chloroacetone), reflux duration (4–6 hours), and solvent choice. For example, using acetic acid as a catalyst enhances cyclization efficiency for brominated derivatives . Recrystallization in methanol improves crystal purity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR/IR data (e.g., unexpected splitting or shifts) are resolved by:
- Cross-validating with 2D NMR (COSY, HSQC) to assign adjacent protons/carbons.
- Comparing experimental IR spectra to computational predictions (e.g., DFT calculations).
- Using X-ray crystallography for ambiguous cases, as seen in thiazole-phenyl derivatives .
Q. What in vitro bioassay models evaluate preliminary bioactivity?
Q. How can computational methods design derivatives with enhanced activity?
Quantum chemical calculations (e.g., density functional theory, DFT ) predict reaction pathways and transition states. Molecular docking identifies binding affinities to target proteins (e.g., kinases), guiding substituent selection (e.g., electron-withdrawing groups for increased polarity) .
Q. What challenges arise when modifying thiazole substituents to tune physicochemical properties?
- Steric hindrance : Bulky groups (e.g., cinnamoyl) reduce solubility; smaller groups (e.g., methyl) improve bioavailability.
- Electronic effects : Electron-deficient substituents (e.g., nitro groups) enhance electrophilic reactivity but may destabilize the thiazole ring.
- Solubility : Polar groups (e.g., carboxylic acids) improve aqueous solubility, critical for in vivo studies .
Q. How is stability validated under different storage conditions?
- Accelerated stability studies : Store compounds at 25°C/60% RH and 40°C/75% RH for 1–3 months.
- HPLC monitoring : Detect degradation products (e.g., hydrolyzed esters).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., oxidation) .
- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
